ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate
Description
Ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate (Compound ID: G857-1760) is a heterocyclic organic compound with a molecular weight of 487.96 g/mol and the formula C₂₂H₂₂ClN₅O₄S. Its structure features:
- A triazolothiazole core (fused [1,2,4]triazolo[3,2-b][1,3]thiazole) substituted with a hydroxyl group at position 6 and a furan-2-yl group at position 2.
- A 4-chlorophenyl group linked to the triazolothiazole via a methyl bridge.
- A piperazine ring functionalized with an ethyl carboxylate group at position 1.
The racemic mixture and planar geometry of the triazolothiazole system may influence its stereochemical interactions in biological systems.
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O4S/c1-2-31-22(30)27-11-9-26(10-12-27)17(14-5-7-15(23)8-6-14)18-20(29)28-21(33-18)24-19(25-28)16-4-3-13-32-16/h3-8,13,17,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYTXWWGMLRNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses.
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. This interaction results in significant anti-neuroinflammatory properties.
Biological Activity
Ethyl 4-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.
Chemical Structure and Properties
The compound features a unique structure that integrates a piperazine ring with a triazole-thiazole moiety and a furan group. The presence of the 4-chlorophenyl group enhances its lipophilicity, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole-thiazole compounds exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against various bacterial strains, with some exhibiting MIC values as low as 2.50 µg/mL for broad-spectrum activity .
- The compound's structure suggests potential inhibition of bacterial DNA gyrase, similar to known antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory activity of the compound has been evaluated through hemolysis assays and other in vitro methods. Key findings include:
- HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , indicating significant protective effects against hemolytic agents .
- The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be beneficial in treating inflammatory diseases.
Antioxidant Properties
Antioxidant activity is crucial for mitigating oxidative stress-related diseases. The compound has shown promising results in DPPH scavenging assays:
- DPPH scavenging percentages reported between 84.16% and 90.52% , indicating strong radical scavenging capabilities .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented:
- In vitro studies have indicated that certain derivatives can inhibit cancer cell lines such as HCT-116 and T47D , with IC50 values ranging from 6.2 µM to 43.4 µM .
- Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle proteins.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of triazolothiazole- and piperazine-containing derivatives. Below is a comparative analysis with structurally analogous compounds:
Structural Analogues and Modifications
Key Differences and Optimization Strategies
- Substituent Effects: Chlorophenyl vs. Fluorophenyl: Chlorine’s larger atomic radius and lower electronegativity (vs. fluorine) may enhance π-π stacking but reduce electronic effects . Furan vs.
- Scaffold Flexibility : Piperazine-carboxylate moieties (common in ) improve solubility, whereas ethyl or methyl groups on the triazolothiazole may sterically hinder target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
